2-(4-Methoxyphenoxy)propylamine
Overview
Description
2-(4-Methoxyphenoxy)propylamine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is commonly used in organic synthesis and research applications due to its unique chemical properties.
Scientific Research Applications
2-(4-Methoxyphenoxy)propylamine is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “2-(4-Methoxyphenoxy)propylamine” includes several hazard statements: H314 and H318 . This indicates that the substance can cause severe skin burns and eye damage, and is harmful if inhaled . The precautionary statements include P280, P305+P351+P338, P309, and P310 , which suggest wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if necessary .
Preparation Methods
The synthesis of 2-(4-Methoxyphenoxy)propylamine typically involves the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane, followed by the substitution of the halogen with an amine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-(4-Methoxyphenoxy)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)propylamine can be compared with similar compounds such as:
- 2-(4-Methoxyphenoxy)ethanol
- 2-(4-Methoxyphenoxy)acetic acid
- 2-(4-Methoxyphenoxy)propanoic acid These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its amine group, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWWBKQBOHWJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409403 | |
Record name | 2-(4-Methoxyphenoxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93750-30-2 | |
Record name | 2-(4-Methoxyphenoxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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